Octa-2,6-dienal
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Overview
Description
It is a yellow liquid with a strong lemon odor and is commonly found in the essential oils of plants such as lemongrass, lemon myrtle, and lemon verbena . This compound is widely used in the flavor and fragrance industries due to its pleasant citrus scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octa-2,6-dienal can be synthesized through several methods. One common synthetic route involves the oxidation of geraniol or nerol, which are alcohols derived from essential oils . The oxidation process typically uses reagents such as chromic acid or potassium permanganate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the continuous condensation of prenol with prenal in the presence of a catalyst . This method allows for large-scale production and is commonly used in the fragrance industry.
Chemical Reactions Analysis
Types of Reactions
Octa-2,6-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: Reduction of this compound can yield alcohols such as geraniol or nerol.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like chromic acid or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Geraniol, nerol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octa-2,6-dienal has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industries due to its strong lemon scent
Mechanism of Action
The mechanism of action of octa-2,6-dienal involves its interaction with various molecular targets. It can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi . Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Octa-2,6-dienal is similar to other aldehydes such as:
Geranial: Another name for this compound, specifically the E-isomer.
Neral: The Z-isomer of this compound.
Citral: A mixture of geranial and neral.
Octa-2,4-dienal: Another aldehyde with a similar structure but different double bond positions
This compound is unique due to its strong lemon scent and its widespread use in the flavor and fragrance industries. Its antimicrobial and anti-inflammatory properties also make it a valuable compound in scientific research .
Properties
CAS No. |
149231-57-2 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
octa-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
CBXNRMOWVZUZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CC=O |
Origin of Product |
United States |
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